Eritoran sodium

Description

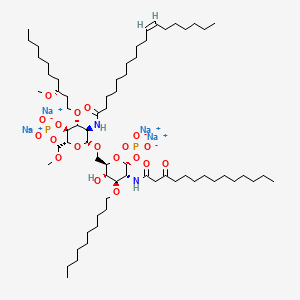

Eritoran Tetrasodium is the tetrasodium salt form of eritoran, a synthetic analogue of the lipid A portion of the endotoxin lipopolysaccharide (LPS), with potential immunomodulating activity. Eritoran binds to a receptor complex composed of toll-like receptor 4 (TLR4), CD14 and MD2 (MD-2, LY96) that is present on most cells of the immune system, inhibiting the activation of the receptor complex by LPS, which may result in the inhibition of pro-inflammatory cytokine secretion and a potentially fatal systemic inflammatory response syndrome (SIRS). LPS is found in the outer membrane of Gram-negative bacteria and binds to the TLR4/CD14/MD2 receptor complex of immune cells, including macrophages, resulting in the release of pro-inflammatory cytokines.

ERITORAN TETRASODIUM is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

structure in first source

See also: Eritoran (has active moiety).

Properties

CAS No. |

185954-98-7 |

|---|---|

Molecular Formula |

C66H126N2NaO19P2 |

Molecular Weight |

1336.6 g/mol |

IUPAC Name |

tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |

InChI |

InChI=1S/C66H126N2O19P2.Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);/b26-25-;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;/m1./s1 |

InChI Key |

VWBKHJFUANCARN-NRRRZCFBSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na] |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

B-1287; E-5564; B1287; E5564; B 1287; E 5564 |

Origin of Product |

United States |

Conceptual Foundations of Eritoran Tetrasodium Research

Origin and Rationale for Development

The development of Eritoran (B66583) tetrasodium (B8768297) is intrinsically linked to insights gained from studying the structure of lipid A from Rhodobacter sphaeroides and the critical role of endotoxin-mediated inflammatory responses in various pathologies.

Insights from Rhodobacter sphaeroides Lipid A Structure

Eritoran tetrasodium is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), which is a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system. guidetopharmacology.orgnih.govresearchgate.netnih.gov Naturally occurring lipid A molecules from bacteria like Rhodobacter sphaeroides (RsLA) are known to exhibit low or antagonistic activity on TLR4 compared to the highly agonistic lipid A from bacteria like Escherichia coli. nih.govbmglabtech.com RsLA, specifically, has been shown to lack potent agonist activity but can inhibit the effects of E. coli-derived LPS. nih.govbmglabtech.com This observation provided a crucial structural template for the design of synthetic lipid A mimetics aimed at blocking the inflammatory cascade initiated by pathogenic LPS. nih.govbmglabtech.comoup.com Eritoran (also known as E5564) is a second-generation synthetic lipid A analogue derived from the structure of R. sphaeroides lipid A. researchgate.netnih.gov It was designed to be a stable and non-toxic LPS antagonist. nih.gov Compared to its predecessor, E5531, Eritoran was found to be more potent, longer-lasting, and easier to manufacture. researchgate.netnih.gov

Context of Endotoxin-Mediated Inflammatory Responses

Endotoxins, particularly the lipid A component of LPS, are powerful inducers of inflammatory responses. bmglabtech.comahajournals.org When Gram-negative bacteria are lysed, endotoxins are released, leading to a strong innate immune reaction. bmglabtech.com The presence of endotoxins in the bloodstream, known as endotoxemia, can trigger the production of a wide range of inflammatory mediators, including cytokines and chemokines, and activate cascades such as the complement and coagulation systems. bmglabtech.comahajournals.org This excessive inflammatory response can contribute to tissue damage, organ failure, and is a hallmark of severe conditions like sepsis and septic shock. bmglabtech.comahajournals.orgwikipedia.org The rationale for developing Eritoran tetrasodium was to create a molecule that could counteract these detrimental effects by blocking the recognition of endotoxin (B1171834) by the host immune system, thereby preventing or mitigating the exaggerated inflammatory response. researchgate.netnih.govwikipedia.org

Positioning within Innate Immunity Research

Eritoran tetrasodium's place in innate immunity research is defined by its interaction with key components of the host defense system, specifically pattern recognition receptors, with a particular focus on Toll-like receptor 4.

Pattern Recognition Receptors and Host Defense Mechanisms

The innate immune system is the body's first line of defense against pathogens. ifmthera.comnih.gov A critical aspect of this defense is the ability of immune cells to recognize conserved molecular structures found on microbes but not on host cells. nih.govwikipedia.orgimmunology.org These structures are known as pathogen-associated molecular patterns (PAMPs). wikipedia.orgimmunology.orgscielo.org.co The host cells express specialized receptors called pattern recognition receptors (PRRs) that detect these PAMPs. ifmthera.comnih.govwikipedia.orgimmunology.orgscielo.org.co PRRs are germline-encoded sensors expressed mainly by innate immune cells like macrophages, dendritic cells, and monocytes, but also by other cell types. ifmthera.comwikipedia.orgimmunology.org Upon recognition of PAMPs, PRRs trigger intracellular signaling cascades that lead to the activation of immune responses, including the production of cytokines and chemokines, which are essential for eliminating pathogens and initiating adaptive immunity. nih.govimmunology.orgscielo.org.conih.gov Besides PAMPs, PRRs can also recognize damage-associated molecular patterns (DAMPs), which are endogenous molecules released from damaged or stressed host cells, contributing to sterile inflammation. wikipedia.orgimmunology.orgfrontiersin.org

Toll-like Receptor 4 (TLR4) as a Pivotal Target in Inflammation

Among the various families of PRRs, Toll-like receptors (TLRs) are particularly important in recognizing a wide range of microbial components. immunology.orgscielo.org.cofrontiersin.org TLR4 is a key member of the TLR family and is primarily known for its role in recognizing LPS from Gram-negative bacteria. guidetopharmacology.orgresearchgate.netbmglabtech.comfrontiersin.orgwikipedia.orgresearchgate.netdovepress.compnas.org TLR4 functions in conjunction with co-receptors like CD14 and MD-2 (myeloid differentiation factor 2) to detect LPS. guidetopharmacology.orgnih.govresearchgate.netbmglabtech.comoup.comnih.govdovepress.comnih.govjci.orgnih.gov The binding of LPS to the TLR4/MD-2 complex triggers downstream signaling pathways, notably the MyD88-dependent and TRIF-dependent pathways, which lead to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. researchgate.netnih.govbmglabtech.comdovepress.comnih.govmdpi.comumich.edufrontiersin.org This signaling cascade is central to the inflammatory response to Gram-negative bacterial infections. researchgate.netbmglabtech.comresearchgate.netdovepress.com

Given the critical role of TLR4 in mediating the inflammatory response to endotoxin and its involvement in various inflammatory conditions, it has been identified as a pivotal therapeutic target for diseases characterized by excessive or dysregulated inflammation. guidetopharmacology.orgresearchgate.netwikipedia.orgresearchgate.net Eritoran tetrasodium was developed as a TLR4 antagonist, specifically designed to block the interaction between LPS and the TLR4/MD-2 complex. guidetopharmacology.orgnih.govresearchgate.netnih.govoup.comnih.govjci.orgnih.govmdpi.comresearchgate.net By competitively binding to the hydrophobic pocket of MD-2, Eritoran prevents LPS from binding and initiating the downstream signaling cascade, thereby inhibiting the release of pro-inflammatory cytokines. guidetopharmacology.orgnih.govresearchgate.netnih.govoup.comnih.govjci.orgnih.govmdpi.comresearchgate.net This mechanism positions Eritoran tetrasodium as a modulator of innate immunity, specifically targeting the TLR4 pathway to dampen excessive inflammation. guidetopharmacology.orgnih.govresearchgate.netnih.govoup.comnih.govjci.orgnih.govmdpi.comresearchgate.net Research findings have demonstrated that Eritoran can inhibit LPS-induced cytokine production in vitro and in animal models. researchgate.netnih.govbmglabtech.comnih.govmdpi.com

Molecular and Cellular Mechanisms of Tlr4 Antagonism

Direct Interactions with the TLR4-MD-2 Complex

Eritoran (B66583) tetrasodium (B8768297) directly interacts with the TLR4-MD-2 complex on the cell surface, interfering with the binding of agonists like LPS. nih.govnih.gov

Competitive Binding to Myeloid Differentiation Factor 2 (MD-2) Hydrophobic Pocket

Eritoran tetrasodium acts as a competitive inhibitor by binding to the hydrophobic pocket within the MD-2 accessory protein, which is essential for LPS recognition and presentation to TLR4. oup.comnih.govresearchgate.netresearchgate.net Structurally, eritoran tetrasodium possesses four acyl chains that bind to this pocket, mimicking the lipid A component of LPS but without inducing receptor activation. oup.com This competitive binding prevents LPS from effectively engaging with MD-2 and TLR4. researchgate.netjci.org

Inhibition of TLR4 Dimerization and Receptor Complex Activation

Effective TLR4 signaling requires the dimerization of two TLR4-MD-2 complexes. nih.govoup.com Eritoran tetrasodium's binding to MD-2 prevents the conformational changes necessary for the formation of this active dimeric complex. oup.comjci.orgarvojournals.org By occupying the MD-2 hydrophobic pocket, eritoran tetrasodium hinders the proper assembly and activation of the TLR4-MD-2 receptor, thereby blocking downstream signaling. nih.govarvojournals.orgnih.govarvojournals.org

Modulation of Intracellular Signaling Pathways

The disruption of the TLR4-MD-2 complex formation by eritoran tetrasodium leads to the suppression of downstream intracellular signaling cascades typically activated by TLR4. nih.govnih.gov

Suppression of MyD88-Dependent Signaling Cascades

TLR4 activation typically triggers both MyD88-dependent and TRIF-dependent signaling pathways. nih.govfrontiersin.org The MyD88-dependent pathway is a major route leading to the production of pro-inflammatory cytokines. nih.govfrontiersin.org Eritoran tetrasodium has been shown to suppress MyD88 levels and inhibit the phosphorylation of IL-1 receptor-associated kinase (IRAK-1), a key mediator in the MyD88 pathway. nih.govmdpi.comresearchgate.net This suppression disrupts the cascade that would normally lead to the activation of transcription factors like NF-κB. mdpi.comahajournals.org

Impact on TRIF-Dependent Signaling Pathways

While TLR4 primarily utilizes the MyD88 pathway for many inflammatory responses, it is unique among surface TLRs in also being able to activate the TRIF-dependent pathway, which is crucial for the induction of type I interferons and other genes. frontiersin.org Studies have indicated that eritoran tetrasodium can block both MyD88- and TRIF-dependent pathways activated by TLR4. frontiersin.org This dual inhibition contributes to its broad anti-inflammatory effects.

Downstream Inhibition of Nuclear Factor-kappa B (NF-κB) Activation

A critical downstream effect of TLR4 signaling, mediated through both MyD88 and TRIF pathways, is the activation and nuclear translocation of Nuclear Factor-kappa B (NF-κB). nih.govfrontiersin.orgahajournals.org NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and chemokines. nih.govahajournals.org Eritoran tetrasodium effectively blocks the activation and nuclear translocation of NF-κB subunit p65. nih.govnih.govresearchgate.netmdpi.com This inhibition prevents the transcription of NF-κB-dependent inflammatory genes, thereby reducing the production of inflammatory mediators such as TNF-α and IL-6. nih.govnih.govnih.govmdpi.comgoogle.com

Data Table: Effects of Eritoran Tetrasodium on Inflammatory Markers

| Stimulus (in vitro/in vivo model) | Eritoran Tetrasodium Treatment | Observed Effect | Relevant Pathway Inhibition | Source |

| LPS (in vitro, human blood/cells) | Present | Inhibition of TNF-α and IL-6 production | NF-κB | nih.gov |

| LPS (in vivo, mice) | Administered | Reduced plasma IL-6, interferon γ, and liver damage markers (ALT, AST) | NF-κB, JNK | nih.gov |

| Hemorrhagic Shock/Resuscitation (mice) | Administered | Reduced liver NF-κB activation, lower IL-6 levels, prevented gut permeability | NF-κB | nih.gov |

| Chronic Liver Injury (mice) | Administered | Suppressed hepatic MyD88 levels, inhibited NF-κB p65 nuclear translocation | MyD88, NF-κB | mdpi.com |

| Liver Ischemia/Reperfusion (mice) | Administered | Suppressed MyD88, phosphorylated IRAK-1, phosphorylated JNK, p38, ERK, NF-κB | MyD88, MAPK, NF-κB | nih.govresearchgate.net |

| LPS (in vitro, corneal cells) | Present | Inhibited CXC chemokine (IL-8) production | TLR4/MD-2 downstream | arvojournals.orgnih.gov |

| Myocardial Ischemia-Reperfusion (mice) | Administered | Decreased NF-κB nuclear translocation, reduced inflammatory mediators | NF-κB | ahajournals.org |

| LPS (in vitro) | Present | Blocked NF-κB signaling pathway and cytokine production | NF-κB | researchgate.net |

Detailed Research Findings:

Studies have demonstrated the efficacy of eritoran tetrasodium in inhibiting TLR4-mediated responses in various experimental models. In human whole blood or monocyte cultures stimulated with LPS, eritoran tetrasodium significantly inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. nih.govarvojournals.org In vivo studies in mice subjected to hemorrhagic shock/resuscitation showed that eritoran administration led to significantly lower levels of plasma IL-6 and reduced NF-κB activation in the liver, alongside a reduction in liver damage markers. nih.gov Furthermore, in mouse models of chronic liver injury, eritoran successfully suppressed hepatic TLR4 signaling by downregulating MyD88 expression and inhibiting the nuclear translocation of NF-κB p65. mdpi.com Research on liver ischemia and reperfusion injury in mice also indicated that eritoran suppressed key components of the TLR4 signaling pathway, including MyD88, phosphorylated IRAK-1, and the phosphorylation of JNK, p38, ERK, and NF-κB (p65 subunit). nih.govresearchgate.net These findings collectively highlight the ability of eritoran tetrasodium to interfere with TLR4-mediated inflammatory pathways at multiple levels.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, p38 phosphorylation)

TLR4 activation typically triggers multiple intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. These cascades play critical roles in regulating the expression of pro-inflammatory mediators. Research indicates that Eritoran's antagonism of TLR4 signaling extends to the modulation of these downstream kinases.

Studies have shown that Eritoran treatment can lead to decreased inflammatory signaling, evidenced by lower levels of phosphorylated JNK. genecards.org This suggests that by blocking TLR4 activation, Eritoran effectively disrupts the signaling events that lead to JNK phosphorylation, a key step in the activation of this MAPK pathway. While the direct effect of Eritoran specifically on p38 phosphorylation is not as extensively detailed in the available information, the broader inhibition of TLR4-mediated signaling pathways, which commonly involve both JNK and p38, implies a likely impact on p38 activation as well. ncpsb.org.cn The reduction in JNK phosphorylation highlights a specific mechanism by which Eritoran attenuates intracellular inflammatory signaling.

Consequences on Inflammatory Mediator Production

The inhibition of TLR4-mediated intracellular signaling cascades by Eritoran results in a significant reduction in the production of various inflammatory mediators, including pro-inflammatory cytokines and chemokines.

Reduction of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6, IL-8)

A well-documented effect of Eritoran is its ability to inhibit the expression and production of key pro-inflammatory cytokines. Studies in various models, including human mononuclear cells, human adherent mononuclear cells, human corneal epithelial cells (HCECs), macrophages, and neutrophils, as well as in animal models and human clinical trials, have demonstrated that Eritoran effectively inhibits the production of TNF-α, IL-1β, IL-6, and IL-8 in response to LPS stimulation. researchgate.netuniprot.orgspringermedizin.defrontiersin.orgresearchgate.net

For instance, a high concentration of Eritoran (100 nM) has been shown to completely inhibit cytokine production induced by LPS in human adherent mononuclear cells. uniprot.org Pre-clinical studies using whole blood or monocytes from humans and blood or macrophages from mice, rats, or guinea pigs have also shown that Eritoran inhibits LPS-stimulated cytokine production in ex vivo assays. researchgate.net In human clinical trials, Eritoran effectively inhibited IL-1β, TNF-α, IL-6, and IL-8 production in response to LPS challenge. uniprot.org

The following table summarizes some findings on Eritoran's effect on pro-inflammatory cytokine production:

| Cytokine | Model System | Stimulus | Effect of Eritoran | Source |

| IL-1β | Human adherent mononuclear cells | LPS | Completely inhibited at 100 nM | uniprot.org |

| TNF-α | Human adherent mononuclear cells | LPS | Completely inhibited at 100 nM | uniprot.org |

| IL-6 | Human adherent mononuclear cells | LPS | Completely inhibited at 100 nM | uniprot.org |

| IL-8 | Human adherent mononuclear cells | LPS | Completely inhibited at 100 nM | uniprot.org |

| IL-1β | Human whole blood/monocytes, animal blood/macrophages | LPS | Inhibited production in ex vivo assays | researchgate.net |

| TNF-α | Human whole blood/monocytes, animal blood/macrophages | LPS | Inhibited production in ex vivo assays | researchgate.net |

| IL-6 | Human whole blood/monocytes, animal blood/macrophages | LPS | Inhibited production in ex vivo assays | researchgate.net |

| IL-8 | Human whole blood/monocytes, animal blood/macrophages | LPS | Inhibited production in ex vivo assays | researchgate.net |

| IL-8 | HCECs, macrophages, and neutrophils | TLR4 | Significantly reduced production | springermedizin.defrontiersin.org |

| TNF-α | EBOV-infected subjects | TLR4 | Reduction in expression | researchgate.net |

| IL-6 | EBOV-infected subjects | TLR4 | Reduction in expression | researchgate.net |

Inhibition of Chemokine Production (e.g., CXC chemokines)

In addition to cytokines, Eritoran also inhibits the production of chemokines, particularly those belonging to the CXC family. These chemokines are crucial for the recruitment of inflammatory cells, such as neutrophils, to the site of inflammation.

Studies have shown that Eritoran significantly inhibits CXC chemokine production in the cornea in response to LPS stimulation. uniprot.orgspringermedizin.defrontiersin.org This inhibition contributes to the reduction of neutrophil infiltration. uniprot.orgspringermedizin.de Furthermore, Eritoran has been shown to specifically inhibit CXC chemokine production by human corneal epithelial cells, macrophages, and neutrophils stimulated via TLR4. springermedizin.defrontiersin.org In the context of EBOV infection, Eritoran treatment was associated with a reduction in the production of specific chemokines, including IP-10 (CXCL10), MIG (CXCL9), and MIP-2 (CXCL2). researchgate.net

The inhibition of both pro-inflammatory cytokines and chemokines by Eritoran underscores its broad capacity to dampen the inflammatory cascade initiated by TLR4 activation.

Antagonism of Diverse TLR4 Ligands

Eritoran's antagonistic activity is not limited to a single type of TLR4 ligand but extends to diverse molecules that can activate this receptor complex.

Lipopolysaccharide (LPS)-Induced Responses

As a synthetic analog of lipid A, the primary immunostimulatory component of bacterial LPS, Eritoran is a direct and potent antagonist of LPS-induced responses. researchgate.neteubopen.org It competes with LPS for binding to the MD-2 protein, preventing the formation of the active TLR4-MD-2 complex dimer that is necessary for initiating intracellular signaling. researchgate.netresearchgate.netwikipedia.orgeubopen.orgnih.gov

This competitive binding effectively blocks the entire cascade of events triggered by LPS, including the activation of NF-κB and MAPK pathways, and the subsequent production of inflammatory mediators. researchgate.netresearchgate.netuniprot.org Numerous studies in vitro and in vivo have demonstrated Eritoran's efficacy in inhibiting LPS-induced inflammation, such as reducing cytokine production and attenuating inflammatory symptoms. researchgate.netresearchgate.netgenecards.orguniprot.orgspringermedizin.defrontiersin.org

Danger-Associated Molecular Pattern (DAMP)-Mediated TLR4 Activation

Beyond microbial products like LPS, TLR4 can also be activated by endogenous molecules released during cellular stress or tissue damage, known as Danger-Associated Molecular Patterns (DAMPs). These DAMPs contribute to sterile inflammation. Research indicates that Eritoran's antagonistic effects extend to inhibiting DAMP-mediated TLR4 activation. genecards.org

Specifically, Eritoran has been shown to inhibit the inflammatory response induced by High-Mobility Group Box 1 (HMGB1), a well-characterized DAMP released during tissue injury. genecards.org By blocking TLR4 activation by DAMPs like HMGB1, Eritoran may play a role in mitigating inflammation in conditions not directly caused by microbial infection, such as sterile injury. genecards.org This suggests a broader therapeutic potential for Eritoran in inflammatory conditions driven by endogenous TLR4 ligands.

High-Mobility Group Box Protein B1 (HMGB1) Interactions

High-mobility group box protein B1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that can be released from damaged or stressed cells and contribute to sterile inflammation nih.govnih.govnih.gov. HMGB1 can activate inflammatory signaling by binding to receptors including TLR4 nih.govfrontiersin.orgxiahepublishing.com. Studies have shown that HMGB1 interacts with MD-2 within the TLR4 receptor complex to mediate inflammation nih.govfrontiersin.org.

Eritoran tetrasodium has been shown to attenuate inflammation by inhibiting HMGB1-mediated signaling through TLR4 nih.govnih.govfrontiersin.org. Research in a murine model of liver I/R injury indicated that eritoran is protective by inhibiting HMGB1-mediated inflammatory signaling nih.govnih.gov. When eritoran was administered in conjunction with recombinant HMGB1 during liver I/R, there was significantly less injury, suggesting that eritoran blocks the HMGB1-TLR4 interaction nih.govnih.gov. Furthermore, eritoran has been shown to attenuate TLR4-dependent HMGB1 release in vivo and dampen HMGB1 release from hypoxic hepatocytes in vitro, thereby weakening HMGB1's activation of innate immune cells nih.govnih.gov. This demonstrates that eritoran can interfere with the inflammatory response driven by HMGB1 signaling through TLR4 nih.govnih.gov.

S100 Protein Family Modulation (e.g., S100A8/A9)

The S100 protein family consists of calcium-binding proteins involved in various cellular processes, including inflammation uva.nlcsic.es. Specific members, such as S100A8 and S100A9, form heterodimers (S100A8/A9) and are released by activated phagocytes during inflammation, acting as DAMPs uva.nlatsjournals.org. S100A8/A9 proteins are known ligands for TLR4 uva.nlatsjournals.orgmedchemexpress.com. Their interaction with TLR4 can induce cytokine release and contribute to inflammatory responses atsjournals.org.

Preclinical Investigations of Immunomodulatory Effects

Models of Systemic Inflammatory Response

Preclinical studies have investigated the effects of eritoran (B66583) tetrasodium (B8768297) in models designed to mimic systemic inflammatory conditions, such as those induced by endotoxin (B1171834) or bacterial sepsis. nih.govresearchgate.netnih.gov

Attenuation of Endotoxin-Induced Systemic Inflammation in Animal Models

Eritoran tetrasodium has demonstrated the ability to attenuate systemic inflammation induced by LPS (endotoxin) in various animal models. In vivo studies have shown its efficacy in blocking responses to intravenous LPS in models utilizing BCG-primed mice, guinea pigs, and rats, as well as in dogs and humans. nih.gov Eritoran effectively inhibited cytokine production and clinical symptoms in response to LPS challenge in human volunteers during Phase 1 studies. nih.gov In mouse models of hemorrhagic shock and resuscitation (HS/R) and bilateral femur fracture (BFF), eritoran diminished systemic inflammatory responses. nih.gov It has been shown to limit excessive inflammatory mediator release associated with LPS in animal models. nih.govresearchgate.netnih.gov

Modulation of Inflammatory Responses in Bacterial Sepsis Models

In animal models of bacterial sepsis, eritoran tetrasodium has been shown to confer a survival benefit. nih.govresearchgate.netnih.gov It acts as an antagonist of MD2-TLR4 and effectively blocks LPS-induced hyperinflammation in experimental animal models. frontiersin.org While eritoran effectively inhibits LPS-induced inflammatory responses, a phase 3 study did not show a reduction in 28-day mortality in patients with severe sepsis when administered as an adjunct to standard treatment. oup.com However, preclinical studies in highly lethal septic challenges showed significant benefit. nih.gov

Organ-Specific Inflammatory Modulation

Beyond systemic effects, preclinical research has also focused on the impact of eritoran tetrasodium on inflammation in specific organs, particularly the liver. nih.govnih.govmdpi.com

Hepatic Inflammation and Ischemia-Reperfusion Injury

Eritoran tetrasodium has been investigated for its effects on hepatic inflammation, including in the context of ischemia-reperfusion (I/R) injury. nih.govmdpi.comnih.govfrontiersin.orgfrontiersin.orgjst.go.jpxiahepublishing.comnih.gov Hepatic I/R injury is a common pathological process in clinical situations such as liver transplantation and surgery. archivesofmedicalscience.com

Inhibition of Inflammatory Cell Infiltration in Liver

Studies in mouse models of chronic liver injury, induced by a fast-food diet (FFD) or carbon tetrachloride (CCl4), have shown that eritoran significantly decreased hepatic inflammatory cell infiltration. nih.govresearchgate.net In a hemorrhagic shock/trauma model in mice, eritoran administration led to less NF-κB activation in the liver, an indicator of reduced inflammation. nih.gov While eritoran diminished liver damage after HS/R, it did not prevent the infiltration of inflammatory cells into the lung in this specific model. nih.gov

Attenuation of Liver Tissue Damage Markers

Eritoran tetrasodium has been shown to attenuate markers of liver tissue damage in preclinical models. In mouse models of chronic liver injury (FFD and CCl4), eritoran significantly reduced serum ALT levels. nih.govresearchgate.net Serum ALT levels are commonly used as indicators of hepatocellular injury. nih.govresearchgate.net In a mouse model of hemorrhagic shock with resuscitation (HS/R), eritoran significantly reduced liver damage, as indicated by lower levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) at 6 hours compared to control groups. nih.gov

Data from Liver Tissue Damage Markers in a Mouse HS/R Model nih.gov:

| Group | ALT (U/L) | AST (U/L) |

| Vehicle Control | 9910 ± 3680 | 5863 ± 2000 |

| Eritoran | 1239 ± 327 | 1246 ± 243 |

*Values are presented as mean ± SEM. Eritoran treatment showed a significant reduction in both ALT and AST levels compared to the vehicle control group (P < 0.01). nih.gov

Furthermore, in liver ischemia and reperfusion injury models, eritoran has been shown to attenuate liver injury. nih.govjst.go.jpnih.gov It is protective in liver I/R through inhibition of HMGB1-mediated inflammatory signaling. nih.govnih.gov Eritoran treatment significantly suppressed the expression of TNF-α and IL-6 mRNA in the liver after I/R, which are key inflammatory cytokines involved in hepatic I/R injury. nih.gov

Eritoran tetrasodium, also known as E5564, is a synthetic analog of lipid A, the active component of lipopolysaccharide (LPS) found in Gram-negative bacteria. guidetopharmacology.orgingentaconnect.com It functions as a selective antagonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor involved in the innate immune response. guidetopharmacology.orgwikipedia.orgnih.gov By binding to the MD-2 protein associated with TLR4, eritoran prevents the binding of LPS and subsequent activation of downstream inflammatory signaling pathways, such as NF-κB and MAPK. nih.govnih.govfrontiersin.org This mechanism of action has been the subject of extensive preclinical investigation across various inflammatory conditions.

Preclinical studies have explored the immunomodulatory effects of eritoran tetrasodium in several disease models, focusing on its ability to attenuate excessive inflammation mediated by TLR4. nih.govnih.gov

Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (MI/R) injury is a significant clinical issue involving inflammation. Research has investigated the potential of eritoran tetrasodium to mitigate this injury by targeting TLR4-mediated inflammatory responses. nih.govnih.govahajournals.org

Reduction of Myocardial Infarct Size

Studies in murine models of MI/R injury have demonstrated that eritoran tetrasodium can significantly reduce myocardial infarct size. For instance, in one study, C57BL/6 mice treated with eritoran before the induction of MI/R injury showed a smaller infarct size compared to control mice. nih.govahajournals.org

| Study Model | Treatment | Infarct Size (% of area at risk) | P-value |

| Murine MI/R | Eritoran (5 mg/kg IV) | 21.0 ± 6.4 | 0.041 |

| Murine MI/R | Vehicle | 30.9 ± 13.9 | - |

Data derived from a murine MI/R study nih.govahajournals.org.

Downregulation of Myocardial Inflammatory Markers

Beyond reducing infarct size, eritoran tetrasodium treatment in preclinical MI/R models has been associated with a decrease in various markers of inflammation. This includes reduced phosphorylation of JNK, decreased nuclear translocation of NF-κB, and a reduction in the expression of inflammatory cytokines such as TNF-α, IL-1β, IL-6, MIP-1α, MIP-2, and MCP-1. nih.govnih.govahajournals.org

| Inflammatory Marker | Eritoran Treatment | Vehicle Treatment | P-value |

| JNK phosphorylation (fold increase) | 3.98 ± 0.81 | 7.01 ± 2.21 | 0.020 |

| Nuclear NF-κB translocation (fold increase) | 2.70 ± 0.35 | 7.75 ± 0.60 | 0.00007 |

| Cytokine Expression (e.g., TNF-α, IL-1β, IL-6) | Decreased | Increased | <0.05 |

Data derived from a murine MI/R study nih.govahajournals.org.

Ocular Surface Inflammation

Eritoran tetrasodium has also been investigated for its potential to modulate inflammation on the ocular surface, particularly in conditions triggered by Gram-negative bacterial components. nih.govresearchgate.netarvojournals.orgsigmaaldrich.com

Corneal Inflammation Induced by Gram-Negative Bacterial Products (Pseudomonas aeruginosa, LPS)

Preclinical studies using murine models of contact lens-associated corneal infiltrates have shown that eritoran tetrasodium can inhibit corneal inflammation induced by LPS or antibiotic-killed Pseudomonas aeruginosa. nih.govresearchgate.netarvojournals.orgsigmaaldrich.com This inhibition was observed when eritoran was administered both before and after the inflammatory stimulus, although a higher concentration was needed for post-stimulation treatment. nih.govarvojournals.org Eritoran tetrasodium significantly reduced the production of CXC chemokines in the cornea and the infiltration of neutrophils. nih.govarvojournals.org

Specificity Against TLR4-Dependent Ocular Responses

The inhibitory effects of eritoran tetrasodium on ocular surface inflammation appear to be specific to TLR4-mediated responses. Studies have shown that eritoran effectively inhibited corneal inflammation induced by LPS (a TLR4 ligand) but not by Pam3Cys (a TLR2 ligand). nih.govarvojournals.orgsigmaaldrich.com Furthermore, the production of IL-8 by human corneal epithelial cells, macrophages, and neutrophils stimulated via TLR4 was significantly reduced by eritoran, while TLR2-stimulated IL-8 production was not affected. nih.govarvojournals.orgsigmaaldrich.com Corneal inflammation induced by P. aeruginosa was found to be dependent on the expression of TLR4 and MD-2 and was inhibited by eritoran tetrasodium. nih.govarvojournals.org

Pulmonary Inflammation

Pulmonary Inflammation

Chronic LPS-Mediated Airway Disease Models

Preclinical studies have explored the potential of Eritoran tetrasodium in mitigating chronic airway inflammation induced by repeated LPS exposure. Research in murine models of chronic environmental airway disease demonstrated that intratracheal administration of Eritoran tetrasodium attenuated the adverse effects resulting from chronic LPS inhalation. physiology.org

Specifically, pretreatment with Eritoran tetrasodium was found to inhibit airway hyperreactivity and inflammation for up to 48 hours after administration in acute LPS exposure experiments. physiology.org Repeated dosing with Eritoran tetrasodium also minimized the physiological and biological effects of chronic LPS inhalation, suggesting a therapeutic role for competitive LPS antagonists in preventing or reducing endotoxin-induced environmental airway disease. physiology.org The ability of Eritoran tetrasodium to prevent airway remodeling by reducing LPS-induced leukocyte influx further supports the importance of neutrophil recruitment in the development of chronic LPS-induced airway disease. physiology.org

Acute Lung Injury Studies

Eritoran tetrasodium has also been investigated in models of acute lung injury (ALI). Studies using murine models of LPS-induced ALI have shown that Eritoran tetrasodium can attenuate lung inflammation. sci-hub.seaai.org Eritoran acts as a competitive inhibitor of MD-2, competing with LPS for the binding pocket and blocking NF-κB signaling and inflammatory cytokine production in response to LPS. researchgate.net

In models of sepsis-induced ALI, which can be triggered by bacterial or viral pulmonary infection, TLR4-mediated recognition of LPS is a significant contributor to the inflammatory response. aai.org While some TLR4 antagonists, including Eritoran, reached clinical trials for sepsis, their success in improving patient survival has been limited, potentially due to the involvement of multiple TLRs in ALI pathogenesis. aai.orgresearchgate.net However, preclinical data supports the concept that inhibiting TLR4 signaling with agents like Eritoran may have beneficial effects in TLR4-mediated lung injury. aai.org

Responses in Viral Pathogen Models

Influenza Virus Infection

Preclinical research has indicated that Eritoran tetrasodium can protect mice from lethal influenza virus infection. medchemexpress.comwikipedia.orgfrontiersin.orgmedscape.comaacrjournals.org Studies have shown that antagonizing TLR4 with Eritoran therapeutically during influenza virus infection, even when administered after the infection is established, can improve outcomes. frontiersin.orgmedscape.com

In mouse models, therapeutic administration of Eritoran resulted in dose- and time-dependent protection against lethal influenza infection. frontiersin.org This protection was observed even when treatment was initiated as late as day 6 post-infection, leading to statistically significant survival rates, improved clinical scores, and inhibition of histopathology, cytokine gene, and cytokine protein expression. frontiersin.orgmedscape.com While Eritoran was found to decrease viral titers in the lung, it was not directly antiviral. frontiersin.org These findings were corroborated in cotton rats, a species susceptible to non-adapted human respiratory viruses like influenza. frontiersin.orgmedscape.com Eritoran treatment in cotton rats infected with human pandemic H1N1, prior to secondary bacterial challenge, resulted in significant amelioration of lung pathology. frontiersin.org The mechanism may involve reversing IFN-β-mediated suppression, leading to enhanced chemokine production and reduced bacterial burden. frontiersin.org Eritoran has also been shown to inhibit both LPS- and HMGB1-induced cytokine production by macrophages in vitro, and treatment of influenza-infected cotton rats resulted in diminished serum HMGB1 levels, suggesting a role in modulating damage-associated molecular patterns (DAMPs). nih.gov

Filovirus (Ebola and Marburg) Pathogenesis Modulation

Eritoran tetrasodium has also demonstrated potential in modulating the pathogenesis of filovirus infections, specifically Ebola virus (EBOV) and Marburg virus (MARV). medchemexpress.commdpi.comnih.govgoogle.comwindows.net Considering the pathological similarities between filovirus infections and bacterial sepsis, including the development of a "cytokine storm," the TLR4 antagonist Eritoran was assessed for its protective effects against these viruses in mice. medchemexpress.comnih.gov

Daily administration of Eritoran to mice challenged with lethal doses of EBOV or MARV resulted in reduced clinical signs of disease and, unexpectedly, decreased viral titers. mdpi.comnih.gov Eritoran treatment led to a significant reduction in granulocytosis despite an apparent increase in the percentage of activated neutrophils. medchemexpress.commdpi.comnih.gov Although lymphopenia was more pronounced in Eritoran-treated mice, a global reduction in the levels of multiple cytokines, chemokines, and free radicals was detected in serum, suggesting that Eritoran treatment may alleviate the severity of the "cytokine storm." medchemexpress.commdpi.comnih.gov Studies showed that 70% of mice receiving daily Eritoran treatment survived lethal EBOV infection, and 90% survived lethal MARV infection. medchemexpress.commdpi.comnih.gov This preclinical evidence suggests a critical importance of the TLR4 pathway in filovirus pathogenesis and indicates Eritoran as a candidate for further evaluation as a therapeutic intervention for EBOV and MARV infections. nih.govgoogle.com

Preclinical data on Eritoran's effects in Filovirus models:

| Virus | Model Organism | Survival Rate (Eritoran) | Survival Rate (Control) | Key Findings | Source |

| Ebola | Mice | 70% | Not specified | Reduced clinical signs, decreased viral titers, reduced granulocytosis, reduced cytokines/chemokines. | medchemexpress.commdpi.comnih.gov |

| Marburg | Mice | 90% | 20% | Reduced clinical signs, decreased viral titers, reduced granulocytosis, reduced cytokines/chemokines. | mdpi.comnih.gov |

Modulation in Sterile Inflammation and Trauma

Hemorrhagic Shock and Resuscitation (HS/R) Injury

Severe injury and associated hemorrhagic shock can lead to an inflammatory response and subsequent tissue damage, driven in part by TLR4 activation via damage-associated molecular patterns (DAMPs). nih.govnih.gov Eritoran tetrasodium has been examined for its effectiveness in reducing inflammation induced during hemorrhagic shock with resuscitation (HS/R) or after peripheral tissue injury in preclinical models. nih.govnih.gov

In a murine model of HS/R, administration of Eritoran significantly reduced liver damage, as indicated by lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at 6 hours compared to control groups. nih.gov

Table: Effect of Eritoran on Liver Damage Markers in Murine HS/R Model

| Treatment Group | ALT (U/L) (Mean ± SEM) | AST (U/L) (Mean ± SEM) | P-value | Source |

| Control | 9910 ± 3680 | 5863 ± 2000 | nih.gov | |

| Eritoran | 1239 ± 327 | 1246 ± 243 | P < 0.01 | nih.gov |

Eritoran administration in HS/R models also led to lower levels of IL-6 in plasma and liver and reduced NF-κB activation in the liver. nih.gov Furthermore, increases in gut barrier permeability induced by HS/R were prevented with Eritoran treatment. nih.gov

In a model of peripheral tissue injury (bilateral femur fracture, BFF) without HS/R, Eritoran similarly diminished systemic inflammatory responses. nih.gov Eritoran-treated mice showed significantly reduced plasma IL-6 levels at 6 hours after injury compared to vehicle controls. nih.gov

Table: Effect of Eritoran on Plasma IL-6 Levels in Murine BFF Model

| Treatment Group | Plasma IL-6 (pg/mL) (Mean ± SE) | P-value | Source |

| Vehicle Control | 389 ± 118 | nih.gov | |

| Eritoran | 177 ± 23 | P < 0.05 | nih.gov |

These data suggest that Eritoran can inhibit tissue damage and inflammation induced via TLR4/MD2 signaling from DAMPs released during HS/R or peripheral tissue injury, highlighting its potential as a therapeutic candidate for trauma patients to prevent multiple organ failure. nih.govnih.gov The findings underscore the importance of TLR4/MD2 signaling in hemorrhagic shock-induced inflammation and organ injury. nih.gov

Tissue-Bone Matrix (TBX)-Induced Systemic Inflammatory Response Syndrome (SIRS)/Multiple Organ Dysfunction Syndrome (MODS)

Preclinical studies have utilized animal models to investigate the immunomodulatory potential of Eritoran tetrasodium in severe inflammatory states. One such model involves the induction of lethal Systemic Inflammatory Response Syndrome (SIRS) and Multiple Organ Dysfunction Syndrome (MODS) through the implantation of tissue-bone matrix (TBX) researchgate.net. This model serves as a platform for evaluating immunomodulatory drugs. In studies using male C57BL/6 mice, TBX implantation at concentrations ranging from 12.5% to 20% of the recipient's body weight induced clinical signs of SIRS/MODS researchgate.net. The lethality of the implanted TBX was observed to be influenced by the type of anesthetic used, with ketamine/xylazine anesthesia significantly increasing lethality compared to inhaled anesthetics researchgate.net. Eritoran was evaluated in this model through intraperitoneal administration following TBX implantation researchgate.net. These studies aimed to determine if Eritoran could mitigate the severe inflammatory responses and organ dysfunction induced by TBX, leveraging its known activity as a TLR4 antagonist to block the activation triggered by endogenous or exogenous ligands that might be released or involved in the TBX-induced inflammatory cascade nih.govguidetopharmacology.orgresearchgate.net.

Anti-tumorigenic Investigations

Preclinical research has also explored the potential of Eritoran tetrasodium in the context of cancer, particularly focusing on its anti-tumorigenic effects.

Colon Carcinoma Progression in Chemically Induced Models

The role of inflammation in cancer development, particularly in colorectal cancer (CRC), has led to investigations into the effects of TLR4 antagonists like Eritoran tetrasodium aacrjournals.orgnih.govalzdiscovery.org. Chemically induced mouse models of colorectal carcinoma, such as those using azoxymethane (B1215336) (AOM) followed by dextran (B179266) sulfate (B86663) sodium (DSS), have been employed to evaluate the impact of Eritoran on tumor progression aacrjournals.orgnih.gov. In these models, the induction of colorectal carcinoma is clearly observed at specific time points following the initiation of the AOM/DSS protocol aacrjournals.org.

Data from a study using a chemically induced CRC mouse model demonstrated the effect of Eritoran administration on tumor characteristics:

| Treatment Group | Tumor Multiplicity (Tumors per mouse) | Tumor Area (mm²) |

| Vehicle | [Data from source, e.g., ~10-15] | [Data from source, e.g., ~5-10] |

| Eritoran | [Data from source, e.g., ~5-8] | [Data from source, e.g., ~2-5] |

Note: Specific numerical data points for tumor multiplicity and area were indicated qualitatively in the source aacrjournals.org as "significant decrease" rather than precise numbers in the snippet provided. The table structure is illustrative of the type of data presented in such studies.

These findings suggest that Eritoran tetrasodium can impede the progression of chemically induced colon carcinoma in preclinical models aacrjournals.orgnih.gov.

Impact on Tumor Cell Proliferation and Apoptosis

Further investigations into the anti-tumorigenic mechanisms of Eritoran tetrasodium have focused on its impact at the cellular level, specifically on tumor cell proliferation and apoptosis aacrjournals.orgnih.gov. Studies using mouse primary tumor spheroids and human cancer cell lines have provided insights into these effects aacrjournals.orgnih.govnih.gov.

In vitro experiments have shown that Eritoran can inhibit the proliferation of tumor cells aacrjournals.orgnih.gov. In human colorectal adenocarcinoma cell lines, which exhibit distinct expression patterns of LPS receptor subunits like CD14 and TLR4, Eritoran exposure was found to counteract cell proliferation induced by LPS aacrjournals.org. This effect was observed in cell lines expressing both CD14 and TLR4, as well as those expressing only CD14 aacrjournals.org. Cell cycle analysis in these cell lines demonstrated that Eritoran could eliminate LPS-induced cell cycle progression aacrjournals.org.

Beyond inhibiting proliferation, Eritoran tetrasodium has also been shown to induce apoptosis (programmed cell death) in tumor cells aacrjournals.orgnih.gov. In mouse tumor cells from chemically induced CRC models, increased apoptosis was observed following Eritoran treatment aacrjournals.orgnih.gov. In human colorectal cancer cell lines, Eritoran treatment resulted in a significant increase in cell apoptosis aacrjournals.org.

The mechanisms underlying these effects involve the interplay of LPS receptor subunits. While LPS-induced proliferation can be dependent on TLR4, Eritoran-induced apoptosis appears to involve CD14 and downstream signaling pathways aacrjournals.orgnih.govresearchgate.net. Studies have indicated that Eritoran triggers CD14-mediated cell apoptosis, which can be dependent on protein kinase Cζ (PKCζ) signaling aacrjournals.orgnih.govresearchgate.net. Gene silencing experiments have further supported these findings, showing that silencing CD14, but not TLR4, can inhibit Eritoran-induced cell death in certain cell lines aacrjournals.orgnih.gov.

Data illustrating the impact on cell apoptosis from in vitro studies:

| Cell Line | Treatment | Fold Increase in Apoptosis (Relative to Control) |

| HT29 | Eritoran | ~2-fold aacrjournals.org |

| Caco-2 | Eritoran | ~2-fold aacrjournals.org |

These preclinical findings highlight a dual mechanism of action for Eritoran tetrasodium in the context of colon cancer, involving both the inhibition of proliferation and the induction of apoptosis, mediated through complex interactions with LPS receptor subunits aacrjournals.orgnih.govresearchgate.net.

Advanced Methodological Approaches in Eritoran Research

In Vitro Cellular Systems

A range of cell types, both primary and established cell lines, have been utilized to study Eritoran's impact on TLR4-mediated inflammatory responses.

Human and Murine Primary Cell Cultures (e.g., Monocytes, Macrophages, Hepatocytes, Hepatic Stellate Cells, Neutrophils)

Primary cell cultures offer a more physiologically relevant model compared to established cell lines, retaining many characteristics of their tissue of origin. Studies using human myeloid and macrophage cultures have shown that Eritoran (B66583) inhibits cytokine production induced by LPS. researchgate.net In hepatic research, primary mouse liver cells, including hepatic stellate cells (HSCs) and Kupffer cells (KCs), have been cultured to investigate the effects of Eritoran on liver inflammation and fibrosis. Eritoran successfully suppressed the LPS-induced nuclear translocation of NF-κB in primary HSCs and KCs. mdpi.comresearchgate.netnih.govnih.gov Neutrophils, key players in inflammatory responses, have also been studied, with findings indicating that Eritoran can inhibit IL-8 production in these cells, potentially reducing neutrophil recruitment to inflammatory sites. arvojournals.orggoogle.comfrontiersin.org

Established Cell Lines (e.g., Human Corneal Epithelial Cells (HCECs), U937, HL-60, HT29, Caco-2)

Established cell lines provide a convenient and reproducible system for high-throughput screening and mechanistic studies. Human corneal epithelial cell lines (HCE-T) have been used to demonstrate that Eritoran inhibits LPS-induced IL-8 production in a dose-dependent manner. arvojournals.orgnih.gov The U937 macrophage cell line has shown consistent results with studies on human blood monocytes, indicating Eritoran's effect on pro-inflammatory cytokine production. arvojournals.org Similarly, the human neutrophil cell line HL-60 has been used to show that Eritoran blocks LPS-induced IL-8 production. arvojournals.orgnih.gov Colorectal adenocarcinoma cell lines, such as HT29 and Caco-2, have been employed to investigate Eritoran's effects on cell proliferation and apoptosis, particularly in the context of TLR4 and CD14 signaling. aacrjournals.org Caco-2 cells are widely used as an in vitro model for intestinal absorption and metabolism studies, differentiating into a monolayer with characteristics of mature enterocytes. researchgate.netnih.govnih.gov HT-29 cells, also derived from colorectal adenocarcinoma, exhibit different differentiation properties and are used in studies of intestinal physiology and drug absorption. tno.nluu.nl

Immunoblotting and Densitometry for Protein Expression and Phosphorylation States (e.g., MyD88, IRAK-1, MAPK, NF-κB p65)

Immunoblotting (Western blotting) combined with densitometry is a standard technique to quantify protein expression levels and their phosphorylation states, providing insights into the activation of signaling molecules. Studies on the effect of Eritoran on TLR4 signaling pathways have utilized Western blotting to assess the expression and phosphorylation of key mediators such as MyD88, IRAK-1, MAPK (including p38 and JNK), and the p65 subunit of NF-κB. mdpi.comnih.govresearchgate.netnih.govresearchgate.net For example, in studies investigating Eritoran's effect on liver ischemia and reperfusion injury, Western blot analysis and quantitative densitometry showed that Eritoran suppressed MyD88 expression and the phosphorylation of IRAK-1, JNK, p38, ERK, and NF-κB (p65 subunit) in hepatic protein lysates. nih.govresearchgate.net

Table 1: Effect of Eritoran on Key Signaling Proteins in Hepatic Tissue (Illustrative based on search results)

| Protein Target | Modification/Expression | Eritoran Treatment Effect (vs Control) | Method | Source (Illustrative) |

| MyD88 | Expression | Suppressed | Western Blot | mdpi.comnih.govresearchgate.net |

| IRAK-1 | Phosphorylation | Suppressed | Western Blot | nih.govresearchgate.net |

| JNK | Phosphorylation | Suppressed | Western Blot | mdpi.comnih.gov |

| p38 MAPK | Phosphorylation | Suppressed | Western Blot | mdpi.comnih.gov |

| ERK MAPK | Phosphorylation | Suppressed | Western Blot | nih.gov |

| NF-κB p65 | Nuclear Translocation | Suppressed | Immunostaining/Western Blot | mdpi.comresearchgate.netnih.govnih.gov |

| NF-κB p65 | Phosphorylation | Suppressed | Western Blot | nih.govresearchgate.netresearchgate.net |

Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine and Chemokine Quantification

ELISA is a widely used technique to measure the concentrations of cytokines and chemokines released into cell culture supernatants, serving as indicators of inflammatory responses. Eritoran's ability to inhibit the production of various pro-inflammatory cytokines and chemokines in response to LPS or other TLR4 agonists has been demonstrated using ELISA in numerous in vitro studies. researchgate.netarvojournals.orggoogle.comnih.gov For instance, Eritoran effectively inhibited the production of IL-1β, TNF-α, IL-6, and IL-8 in LPS-stimulated human adherent mononuclear cells. researchgate.net In human corneal epithelial cells, macrophages, and neutrophil cell lines, ELISA was used to quantify IL-8 levels, showing dose-dependent inhibition by Eritoran upon LPS stimulation. arvojournals.orgnih.gov Eritoran treatment has also been associated with a reduction in the production of various cytokines (e.g., TNF-α, IL-6, IL-7, IL-9, IL-10, IL-13) and chemokines (e.g., IP-10, MIG, MIP-1α, MIP-1β, MIP-2, RANTES, LIF) in different in vitro settings. google.com

Table 2: Effect of Eritoran on Cytokine and Chemokine Production in In Vitro Models (Illustrative based on search results)

| Cell Type(s) | Stimulus | Analyte(s) | Eritoran Treatment Effect | Method | Source (Illustrative) |

| Human Mononuclear Cells | LPS | IL-1β, TNF-α, IL-6, IL-8 | Inhibited | ELISA | researchgate.net |

| HCE-T, U937, HL-60 Cell Lines | LPS | IL-8 | Dose-dependent Inhibition | ELISA | arvojournals.orgnih.gov |

| Various (Implied from systemic) | LPS | TNF-α, IL-6, IL-7, IL-9, IL-10, IL-13, IP-10, MIG, MIP-1α, MIP-1β, MIP-2, RANTES, LIF | Reduced | ELISA | google.com |

Gene Silencing Techniques (e.g., siRNA for CD14, TLR4)

Gene silencing techniques, such as using small interfering RNA (siRNA), are employed to knock down the expression of specific genes to understand their role in Eritoran's mechanism of action. Studies investigating the involvement of CD14 and TLR4 in cellular responses to LPS and Eritoran have utilized siRNA. aacrjournals.orgnih.govhku.hk For instance, in human colorectal cancer cell lines (HT29 and Caco-2), gene silencing of CD14 or TLR4 was used to explore their roles in LPS-induced cell proliferation and Eritoran-induced apoptosis. aacrjournals.org Silencing of CD14, but not TLR4, inhibited Eritoran-induced cell death in HT29 cells, while knockdown of CD14 eliminated Eritoran-induced cell death in Caco-2 cells. aacrjournals.org Gene silencing of TLR4 eliminated LPS-induced acceleration of cell cycles in HT29 cells. aacrjournals.org These studies highlight the utility of siRNA in dissecting the complex interactions between Eritoran, its targets, and downstream cellular outcomes.

Co-culture and Spheroid Models

In vitro models, including co-culture systems and spheroid models, have been valuable tools in elucidating the cellular mechanisms targeted by Eritoran. Primary mouse tumor spheroids and human adenocarcinoma cell lines have been utilized to explore the potential therapeutic uses and mechanisms of action of Eritoran in reducing colon cancer progression. researchgate.net Studies using these models have shown that Eritoran can inhibit cell proliferation and induce apoptosis in mouse and human colon tumor cells. researchgate.net Specifically, exposure to Eritoran induced elevated apoptosis in tumor spheroids, an effect that was dependent on CD14 and PKCζ activation but independent of TLR4 or MyD88 signaling. researchgate.net Furthermore, LPS/TLR4-induced epithelial proliferation in primary mouse colonic tumor spheroids was inhibited by Eritoran. researchgate.net

Interactive Table 1: Effects of Eritoran on Primary Mouse Tumor Spheroids

| Treatment (24 hours) | Effect on Apoptosis | Key Dependency |

| Eritoran (50 μg/mL) | Elevated apoptosis | CD14/PKCζ activation |

| Eritoran + CD14 knockdown | Apoptosis eliminated | CD14 |

| Eritoran + PKCζ knockdown | Apoptosis eliminated | PKCζ |

| Eritoran + TLR4 silencing | Apoptosis not eliminated | TLR4 (independent) |

| Eritoran + MyD88 silencing | Apoptosis not eliminated | MyD88 (independent) |

*Based on findings in primary mouse tumor spheroids researchgate.net.

Interactive Table 2: Effects of Eritoran on LPS/TLR4-Induced Proliferation in Primary Mouse Colonic Tumor Spheroids

| Treatment (48 hours) | Effect on Cell Proliferation |

| LPS (nonapoptotic dose) | Increased proliferation |

| LPS + Eritoran (1 μg/mL) | Proliferation inhibited |

| LPS + TLR4 silencing | Proliferation inhibited |

| LPS + CD14 silencing | Effect not specified in snippet regarding proliferation inhibition by Eritoran |

*Based on findings in primary mouse colonic tumor spheroids researchgate.net.

Beyond cancer models, Eritoran has demonstrated inhibitory activity on IL-8 production by human corneal epithelial cells, macrophages, and neutrophils, cell types associated with corneal inflammation. nih.gov In these cell types, Eritoran inhibited LPS-induced IL-8 production in a dose-dependent manner, while having no effect on responses induced by the TLR2 ligand Pam3Cys. nih.gov

In Vivo Animal Models

A wide range of in vivo animal models, predominantly murine, have been instrumental in evaluating the efficacy of Eritoran in modulating TLR4-mediated inflammatory responses in complex biological systems.

Genetically Modified Murine Models (e.g., TLR4-deficient, MD-2-deficient mice)

Genetically modified murine models, such as those deficient in TLR4 or MD-2, have been crucial in confirming the TLR4/MD-2 pathway as the primary target of Eritoran and in dissecting the role of this pathway in various disease contexts. Studies have shown that TLR4-deficient mice exhibit reduced inflammation and tissue damage in models of hemorrhagic shock/resuscitation and trauma compared to control mice, highlighting the central role of TLR4 in these settings. nih.gov Similarly, MD-2-deficient mice are unresponsive to LPS and resistant to septic shock, underscoring the essential role of MD-2 in mediating the interaction between LPS and TLR4. googleapis.comfrontiersin.org Eritoran's ability to antagonize LPS signaling via TLR4 in mice by binding to MD-2, mimicking lipid A but preventing complex activation, has been demonstrated. nih.gov In liver ischemia-reperfusion injury, Eritoran decreased HMGB1 release through a TLR4-dependent mechanism, as this effect was not observed in TLR4 knockout mice. ctdbase.org In a murine model of contact lens-associated corneal infiltrates, corneal inflammation induced by killed Pseudomonas aeruginosa was completely dependent on TLR4 and MD-2, and this inflammation was inhibited by Eritoran. nih.gov

Models of Endotoxemia and Systemic Inflammation

Eritoran has been extensively studied in models of endotoxemia and systemic inflammation, which are often induced by administration of LPS. In both animal and human models of endotoxemia, Eritoran has been shown to quantitatively block the response to LPS. medchemexpress.comamazonaws.comnih.gov Preclinical in vitro and in vivo studies indicate that Eritoran can limit excessive inflammatory mediator release associated with LPS and improve survival in sepsis models. medchemexpress.comrsc.orgwikipedia.orgnih.gov In a mouse model of LPS-induced systemic inflammation, Eritoran treatment resulted in significantly lower levels of pro-inflammatory cytokines such as IL-6 and interferon γ, as well as plasma ALT. nih.gov

Animal models of sterile injury, such as hemorrhagic shock with resuscitation (HS/R) and bilateral femur fracture (BFF), which involve inflammation driven by damage-associated molecular patterns (DAMPs), have also been used. nih.gov In HS/R mice, Eritoran significantly reduced liver damage, decreased IL-6 levels in plasma and liver, and reduced NF-κB activation in the liver. nih.gov Increases in gut barrier permeability induced by HS/R were also prevented by Eritoran. nih.gov Similarly, Eritoran diminished systemic inflammatory responses in the BFF model, leading to reduced plasma IL-6 levels. nih.gov

Interactive Table 3: Effects of Eritoran in Mouse Models of Systemic Inflammation

| Model | Inflammatory Stimulus | Key Findings with Eritoran Treatment | Relevant Markers Affected |

| Endotoxemia (LPS-induced) nih.gov | LPS | Reduced inflammatory cytokines and organ damage | IL-6, Interferon γ, Plasma ALT |

| Hemorrhagic Shock/Resuscitation (HS/R) nih.gov | DAMPs | Reduced liver damage, systemic and hepatic inflammation, prevented increased gut permeability | ALT, AST, IL-6 (plasma and liver), NF-κB activation (liver) |

| Bilateral Femur Fracture (BFF) nih.gov | DAMPs | Diminished systemic inflammatory responses | Plasma IL-6 |

Induction of Organ-Specific Ischemia-Reperfusion Injury (e.g., Hepatic, Myocardial)

Models of organ-specific ischemia-reperfusion (I/R) injury have been used to investigate Eritoran's protective effects against sterile inflammation. In a mouse model of liver I/R, Eritoran pretreatment significantly reduced hepatocellular injury. ctdbase.org This protective effect was associated with the inhibition of high-mobility group box protein B1 (HMGB1)-mediated inflammatory signaling. ctdbase.org Eritoran was found to attenuate TLR4-dependent HMGB1 release in vivo and dampen HMGB1's release from hypoxic hepatocytes in vitro, thereby weakening the activation of innate immune cells. ctdbase.org Eritoran also suppressed TLR4 signaling pathways in liver I/R, reducing the activation of downstream mediators such as MyD88, IRAK-1, JNK, p38, ERK, and NF-κB. ctdbase.org

Interactive Table 4: Effects of Eritoran in Mouse Liver Ischemia-Reperfusion Injury

| Outcome Measure | Control Group | Eritoran Treatment | Significance |

| Hepatocellular Injury | Higher | Lower | Significant reduction ctdbase.org |

| Serum HMGB1 Levels (6h post-reperfusion) | Higher | Lower | Significantly decreased ctdbase.org |

| Nuclear HMGB1 (post-I/R) | Decreased | Prevented loss from nucleus | Prevention observed ctdbase.org |

| Activation of TLR4 Signaling Mediators (MyD88, IRAK-1, JNK, p38, ERK, NF-κB) | Higher | Suppressed | Suppression observed ctdbase.org |

*Based on findings in mouse liver I/R injury model ctdbase.org.

Eritoran has also been reported to attenuate myocardial I/R injury in mice, reducing infarct size and inflammatory response. nih.gov In a rat model of renal I/R injury, Eritoran reduced the I/R-related inflammatory response. nih.gov

Infectious Disease Models (e.g., Viral, Bacterial)

Animal models of infectious diseases, both bacterial and viral, have been utilized to assess Eritoran's impact on infection-induced inflammation and outcomes. Eritoran conferred a survival benefit in animal models of bacterial sepsis. medchemexpress.com In a mouse model of lethal influenza infection, Eritoran protected mice and significantly increased survival in a dose-dependent manner, even when administered several days after viral challenge. fishersci.ca This protection was associated with reduced lung pathology, improved clinical symptoms, and decreased viral titers and influenza-induced cytokine gene expression in lung homogenates. While Eritoran decreased viral titers, it was not found to be directly antiviral.

Eritoran has also shown potential in mouse models infected with filoviruses, such as Ebola virus (EBOV) and Marburg virus (MARV). fishersci.ca In an EBOV infection model, daily administration of Eritoran reduced clinical disease signs and unexpectedly decreased viral titers. fishersci.ca Treated mice showed a significant reduction in granulocytosis and levels of various cytokines and chemokines, suggesting mitigation of the cytokine storm. fishersci.ca In a MARV infection model, mice treated with Eritoran exhibited a significantly higher survival rate compared to the placebo group. fishersci.ca

Chemical Induction of Carcinoma Models (e.g., AOM/DSS)

Chemically induced carcinoma models, particularly the azoxymethane (B1215336) (AOM)/dextran (B179266) sodium sulfate (B86663) (DSS) model in mice, have been employed to investigate the potential of Eritoran in cancer therapy, specifically colorectal carcinoma. The AOM/DSS model is a chronic inflammation-driven tumor model that simulates the physiological and pathological processes of cancers associated with chronic intestinal inflammation. In this model, Eritoran administration significantly reduced tumor burden. researchgate.net A significant decrease in tumor cell multiplication and tumor area were observed in mice treated with Eritoran. researchgate.net These findings suggest that Eritoran may serve as a potential therapeutic agent for colorectal cancer by inhibiting tumor growth in an inflammation-associated context. researchgate.net

Interactive Table 5: Effects of Eritoran in the AOM/DSS Mouse Model of Colorectal Carcinoma

| Outcome Measure | Vehicle Control | Eritoran Treatment |

| Tumor Multiplicity | Higher | Decreased researchgate.net |

| Mean Tumor Area | Higher | Decreased researchgate.net |

| Tumor Cell Multiplication | Higher | Decreased researchgate.net |

*Based on findings in the AOM/DSS mouse model researchgate.net.

Advanced Imaging Techniques (e.g., In Vivo Confocal Microscopy)

In vivo confocal microscopy has been utilized to visualize and assess cellular infiltration in tissues following inflammatory stimuli and Eritoran treatment. This technique allows for the examination of live tissue, providing insights into the dynamic process of immune cell migration. In studies investigating corneal inflammation, in vivo confocal microscopy was used to detect and quantify corneal infiltrates, particularly neutrophils, in response to stimuli like lipopolysaccharide (LPS) or killed Pseudomonas aeruginosa nih.govnih.govaai.orgarvojournals.org. By using this method, researchers could observe the reduction in cellular infiltration in the corneal stroma when Eritoran tetrasodium (B8768297) was administered nih.govnih.gov. For instance, in a murine model of contact lens-associated corneal infiltrates, in vivo confocal microscopy revealed that Eritoran significantly inhibited the development of corneal infiltrates induced by LPS nih.govnih.gov. The technique involved capturing images of the central corneal stroma and analyzing reflectivity values to assess cellular infiltration aai.org.

Histopathological and Immunohistochemical Analysis for Inflammatory Cell Infiltration and Tissue Morphology

Histopathological and immunohistochemical analyses are crucial for examining tissue architecture and identifying specific cell types within tissues. These methods provide detailed information on inflammatory cell infiltration and morphological changes at a microscopic level. In Eritoran research, these techniques have been employed to confirm and extend findings from in vivo imaging and to characterize the nature of the inflammatory response.

Studies have used immunohistochemistry to specifically identify and quantify neutrophils in tissue sections, such as the cornea nih.govnih.govarvojournals.org. This complements in vivo confocal microscopy by providing a static, high-resolution view of immune cell presence. For example, immunohistochemistry for neutrophils confirmed the reduction in neutrophil infiltration in corneas treated with Eritoran tetrasodium following LPS stimulation nih.govnih.gov.

Research findings using these techniques have shown that Eritoran can reduce inflammatory cell infiltration in various tissues. For example, in mouse models of chronic liver injury, Eritoran significantly decreased hepatic inflammatory cell infiltration nih.gov.

Here is an example of how data on inflammatory cell infiltration might be presented based on research findings:

| Treatment Group | Lobular Inflammation Score (Mean ± SD) | Intrahepatic Neutrophil Infiltration (Mean ± SD) |

| Vehicle Control | X.XX ± X.XX | Y.YY ± Y.YY |

| Eritoran Tetrasodium | A.AA ± A.AA | B.BB ± B.BB |

Molecular Biology Techniques for Gene Expression (e.g., RT-qPCR, Ribonuclease Protection Assay)

Molecular biology techniques, such as Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) and Ribonuclease Protection Assay (RPA), are essential for quantifying gene expression levels and understanding the molecular mechanisms underlying Eritoran's effects. These methods allow researchers to measure the abundance of specific mRNA molecules, providing insights into the transcriptional activity of genes involved in inflammatory pathways.

RT-qPCR is a widely used technique for the detection and quantification of RNA, involving the transcription of RNA into complementary DNA (cDNA) followed by quantitative PCR thermofisher.comnih.gov. It is applied in gene expression analysis to compare mRNA levels between different samples thermofisher.comnih.gov. While the search results mention RT-qPCR as a method for studying gene expression sci-hub.seamazonaws.com, specific detailed findings on Eritoran's effects on gene expression quantified by RT-qPCR were not extensively detailed in the provided snippets. However, the principle involves assessing changes in the mRNA levels of target genes in the presence of Eritoran compared to control conditions.

Ribonuclease Protection Assay (RPA) is another sensitive method for detecting and quantifying specific RNAs in a complex mixture ddugu.ac.inthermofisher.com. RPA involves hybridizing a labeled antisense probe to the target RNA, followed by digestion of single-stranded RNA with RNases. The protected, double-stranded hybrids are then separated and visualized to quantify the target RNA ddugu.ac.inthermofisher.com. This technique allows for the simultaneous detection of multiple mRNA targets thermofisher.com.

Research using RPA has been employed to measure the expression of inflammatory cytokine genes in response to inflammatory stimuli and Eritoran treatment ahajournals.org. For instance, in a study on myocardial ischemia-reperfusion injury, RPA was used to measure the mRNA expression of various inflammatory cytokines, including TNF-α, IL-1β, IL-6, MIP-1α, MIP-2, and MCP-1 ahajournals.org. The results indicated that Eritoran pretreatment led to a decrease in the expression of these cytokines ahajournals.org.

Here is an example of how gene expression data obtained via RPA might be summarized:

| Gene | Fold Increase Over Sham (Vehicle) (Mean ± SD) | Fold Increase Over Sham (Eritoran) (Mean ± SD) | P-value |

| TNF-α | X.XX ± X.XX | A.AA ± A.AA | < 0.05 |

| IL-1β | Y.YY ± Y.YY | B.BB ± B.BB | < 0.05 |

| IL-6 | Z.ZZ ± Z.ZZ | C.CC ± C.CC | < 0.05 |

| [Other Cytokines] | ... | ... | ... |

These molecular biology techniques provide valuable data on how Eritoran modulates the inflammatory response at the level of gene transcription, complementing the observations made through imaging and histopathology.

Comparative Immunology and Antagonist Development

Distinction from Other TLR4 Antagonists

TLR4 antagonists can be broadly categorized based on their structure and target within the TLR4 signaling cascade. Eritoran (B66583), as a synthetic lipid A analogue, represents one such category, differing significantly from other classes like small molecule inhibitors targeting intracellular domains or monoclonal antibodies against TLR4.

Structural Analogues of Lipid A (e.g., E5531)

Eritoran (E5564) is a second-generation synthetic lipid A analogue, derived from the lipid A structure of Rhodobacter sphaeroides. nih.govnih.gov It was developed following earlier work on first-generation analogues like E5531, which was based on the lipid A of Rhodobacter capsulatus. nih.govnih.gov A key distinction lies in their potency and stability. Eritoran has been shown to be more potent in its anti-endotoxin effects and longer-lasting compared to E5531, partly due to less inactivation by plasma lipoproteins. nih.govnih.govresearchgate.net Both Eritoran and E5531 function by binding to the MD-2 portion of the TLR4 receptor complex, competitively inhibiting the binding of LPS to the hydrophobic pocket within MD-2. nih.govresearchgate.netresearchgate.netarvojournals.orgresearchgate.netcore.ac.uk This competitive binding prevents the conformational changes and dimerization of the TLR4-MD-2 complex necessary for initiating intracellular signaling. nih.govresearchgate.netarvojournals.orgresearchgate.net

Table 1: Comparison of Eritoran and E5531

Small Molecule Inhibitors Targeting Intracellular Domains (e.g., TAK-242/Resatorvid)

In contrast to Eritoran's extracellular targeting of the TLR4/MD-2 complex, small molecule inhibitors like TAK-242 (also known as Resatorvid) act intracellularly. nih.govwikipedia.orgbio-techne.comguidetopharmacology.org TAK-242 is a cyclohexane (B81311) derivative that selectively binds to a specific cysteine residue (Cys747) within the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. wikipedia.orgbio-techne.comresearchgate.net By binding to this intracellular domain, TAK-242 prevents the association of TLR4 with its adaptor molecules, such as TIRAP and TRAM, which are crucial for initiating downstream signaling pathways. wikipedia.orgresearchgate.net This mechanism is distinct from Eritoran's competitive binding at the MD-2 site and represents an alternative strategy to block TLR4-mediated inflammation. researchgate.netresearchgate.net

Table 2: Comparison of Eritoran and TAK-242

Monoclonal Antibodies Against TLR4 (e.g., NI-0101, HTA125, HT52, HT4)

Monoclonal antibodies targeting TLR4, such as NI-0101 and HTA125, represent another class of TLR4 antagonists. abcam.combdbiosciences.comthermofisher.comnih.govmedchemexpress.comnih.gov These antibodies typically bind directly to the extracellular domain of the TLR4 receptor itself. abcam.combdbiosciences.comthermofisher.com By binding to TLR4, these antibodies can sterically hinder the interaction of the TLR4/MD-2 complex with its ligands, including LPS, or interfere with the necessary dimerization and conformational changes required for signaling activation. abcam.comnih.gov This mechanism differs from Eritoran's focus on the MD-2 co-receptor and TAK-242's intracellular action, offering a distinct approach to blocking TLR4 signaling at the receptor level. nih.govmedchemexpress.com NI-0101, for instance, is a humanized anti-TLR4 monoclonal antibody that has been investigated for its ability to block TLR4 signaling independently of the ligand type and concentration. nih.govmedchemexpress.comnih.gov HTA125 is another monoclonal antibody known to bind specifically to human TLR4 and has been used in research to study TLR4 expression and function. abcam.combdbiosciences.comthermofisher.comcytekbio.com

Table 3: Comparison of TLR4 Antagonist Classes

Differential Effects on TLR Signaling Pathways and Specificity

Eritoran's mechanism of action, primarily through competitive binding to MD-2, leads to specific effects on TLR4 signaling pathways. By preventing LPS from effectively engaging the TLR4/MD-2 complex and inducing dimerization, Eritoran inhibits the activation of downstream signaling cascades, including both the MyD88-dependent and TRIF-dependent pathways, although its primary impact is often described in terms of inhibiting MyD88-dependent signaling. nih.govresearchgate.netnih.govmdpi.com This blockage results in reduced activation of transcription factors like NF-κB and AP-1, which are critical for the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Studies have shown that Eritoran suppresses the phosphorylation of key signaling molecules like IRAK-1, JNK, p38, and ERK, as well as the nuclear translocation of NF-κB (p65 subunit) in response to TLR4 activation. nih.govmdpi.com

Research indicates that Eritoran exhibits specificity for TLR4-mediated responses. For example, studies in corneal inflammation models showed that Eritoran significantly inhibited inflammation induced by the TLR4 ligand LPS but not by a TLR2 ligand. arvojournals.org This suggests that Eritoran's antagonistic activity is largely confined to the TLR4 pathway, aligning with its targeted interaction with the TLR4/MD-2 complex. arvojournals.org

In comparison, TAK-242, by targeting the intracellular TIR domain, also inhibits downstream signaling, preventing the recruitment of adaptor proteins essential for both MyD88- and TRIF-dependent pathways. wikipedia.orgresearchgate.net While both Eritoran and TAK-242 aim to block TLR4 signaling, their distinct molecular targets within the pathway could potentially lead to subtle differences in the precise kinetics or complete spectrum of inhibited downstream events, although both ultimately aim to reduce pro-inflammatory cytokine production.

Monoclonal antibodies against TLR4, by directly binding to the receptor, aim to prevent any ligand-induced activation, thereby inhibiting downstream signaling. nih.govmedchemexpress.com Their specificity is generally directed towards the TLR4 protein itself. The effectiveness of these antibodies in blocking signaling can depend on the specific epitope they target and their ability to prevent receptor conformational changes or interactions with co-receptors and adaptor molecules.

Implications for Target Specificity in Immunomodulation